molecular formula C21H13FN4O3 B11610325 (3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile

(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile

Cat. No.: B11610325
M. Wt: 388.4 g/mol
InChI Key: IWAXQMUCRXVECD-GZTJUZNOSA-N
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Description

2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE is a complex organic compound with a unique structure that includes an indole ring, a diazinane ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole ring, the introduction of the fluorophenyl group, and the construction of the diazinane ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETONITRILE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C21H13FN4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetonitrile

InChI

InChI=1S/C21H13FN4O3/c22-14-5-7-15(8-6-14)26-20(28)17(19(27)24-21(26)29)11-13-12-25(10-9-23)18-4-2-1-3-16(13)18/h1-8,11-12H,10H2,(H,24,27,29)/b17-11+

InChI Key

IWAXQMUCRXVECD-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC#N)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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